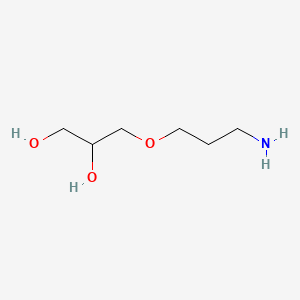
10-Ethoxyphosphinyl-N-biotinamidopentyldecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Ethoxyphosphinyl-N-biotinamidopentyldecanamide is a biochemical compound with the molecular formula C27H51N4O6PS. It is primarily used in proteomics research and has applications in various scientific fields .
Méthodes De Préparation
The synthesis of 10-Ethoxyphosphinyl-N-biotinamidopentyldecanamide involves multiple steps, including the formation of intermediate compoundsThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Analyse Des Réactions Chimiques
10-Ethoxyphosphinyl-N-biotinamidopentyldecanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
10-Ethoxyphosphinyl-N-biotinamidopentyldecanamide has a wide range of applications in scientific research In chemistry, it is used as a reagent for studying protein interactions and modifications In biology, it is employed in proteomics research to analyze protein structures and functionsAdditionally, it is used in various industrial processes for the synthesis of specialized compounds .
Mécanisme D'action
The mechanism of action of 10-Ethoxyphosphinyl-N-biotinamidopentyldecanamide involves its interaction with specific molecular targets, such as proteins and enzymes. The compound binds to these targets, leading to changes in their structure and function. This interaction can affect various biochemical pathways, influencing cellular processes and responses .
Comparaison Avec Des Composés Similaires
10-Ethoxyphosphinyl-N-biotinamidopentyldecanamide is unique compared to other similar compounds due to its specific structure and functional groups. Similar compounds include other biotin derivatives and phosphinyl-containing molecules. the presence of the ethoxyphosphinyl group and the specific arrangement of atoms in this compound confer unique properties and applications .
Propriétés
Numéro CAS |
1246814-63-0 |
|---|---|
Formule moléculaire |
C27H51N4O6PS |
Poids moléculaire |
590.761 |
Nom IUPAC |
[10-[5-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]pentylamino]-10-oxodecyl]-ethoxyphosphinic acid |
InChI |
InChI=1S/C27H51N4O6PS/c1-2-37-38(35,36)20-14-7-5-3-4-6-9-16-24(32)28-18-12-8-13-19-29-25(33)17-11-10-15-23-26-22(21-39-23)30-27(34)31-26/h22-23,26H,2-21H2,1H3,(H,28,32)(H,29,33)(H,35,36)(H2,30,31,34)/t22-,23-,26-/m0/s1 |
Clé InChI |
LATYBRBTXVRWCU-FXSPECFOSA-N |
SMILES |
CCOP(=O)(CCCCCCCCCC(=O)NCCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)O |
Synonymes |
P-[10-[[5-[[5-[(3aS,4S,6aR)-Hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]pentyl]amino]-10-oxodecyl]phosphonic Acid Ethyl Ester; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[(1E)-2-Methyl-1,3-butadien-1-yl]pyridine](/img/structure/B588228.png)


![1,11,12,12a-Tetrahydro-benzo[a]pyren-3(2H)-one](/img/structure/B588232.png)
